2-fluoro-3-(trifluoromethoxy)pyridine
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Overview
Description
2-Fluoro-3-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative that has garnered significant interest in various fields of scientific research and industry. The presence of both fluorine and trifluoromethoxy groups imparts unique chemical and physical properties to the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(trifluoromethoxy)pyridine typically involves the introduction of fluorine and trifluoromethoxy groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative undergoes fluorination and trifluoromethoxylation. For instance, starting from 2-amino-3-hydroxypyridine, diazotization followed by fluorination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using reagents such as hydrogen fluoride or metal fluorides under controlled conditions. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-3-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-fluoro-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to biological targets, influencing its pharmacokinetics and pharmacodynamics. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
2-Fluoro-3-(trifluoromethoxy)pyridine is unique due to the combination of fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Properties
CAS No. |
1361766-87-1 |
---|---|
Molecular Formula |
C6H3F4NO |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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